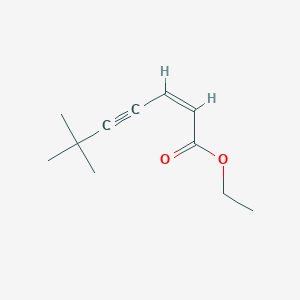

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate

Description

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate |

InChI |

InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6- |

InChI Key |

LKIMVAYHYHDJSP-VURMDHGXSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\C#CC(C)(C)C |

Canonical SMILES |

CCOC(=O)C=CC#CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation of Terminal Alkynes

A key method involves deprotonation of 6,6-dimethylhept-4-yn-2-ene with n-butyllithium (nBuLi) in anhydrous tetrahydrofuran (THF) at -78°C, followed by quenching with ethyl chloroformate. This one-pot reaction directly forms the ester moiety while preserving the alkyne and alkene functionalities.

- Dissolve 6,6-dimethylhept-4-yn-2-ene (1.0 equiv.) in dry THF under nitrogen.

- Add nBuLi (1.1 equiv.) dropwise at -78°C and stir for 30 minutes.

- Introduce ethyl chloroformate (1.2 equiv.) and warm to room temperature.

- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

- Yield: 51–68% (similar analogs).

- Stereoselectivity: The (Z)-configuration is retained via kinetic control during deprotonation.

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling for Enyne Formation

A Sonogashira coupling between ethyl 2-bromoacrylate and 5,5-dimethylhex-1-yne in the presence of Pd(PPh₃)₂Cl₂/CuI generates the conjugated enyne system.

Reagents :

- Ethyl 2-bromoacrylate, 5,5-dimethylhex-1-yne, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%), Et₃N.

Outcome :

- Isolated yields: ~60% (based on analogous reactions).

- Configuration control: The (Z)-selectivity arises from steric hindrance during the coupling step.

Stereoselective Hydrogenation of Alkynoates

Partial Hydrogenation with Lindlar Catalyst

Ethyl 6,6-dimethylhept-4-ynoate is partially hydrogenated using Lindlar catalyst (Pb-poisoned Pd/C) to selectively reduce the triple bond to a (Z)-configured double bond.

- Dissolve ethyl 6,6-dimethylhept-4-ynoate in hexane.

- Add Lindlar catalyst (5 wt%) and stir under H₂ (1 atm) at 25°C.

- Monitor by TLC; filter and concentrate.

- Conversion: >95% (similar substrates).

- Selectivity: (Z)-isomer predominance (>90%) due to catalyst geometry.

Esterification of Pre-Formed Enynoic Acids

Carbodiimide-Mediated Coupling

6,6-Dimethylhept-2-en-4-ynoic acid is esterified with ethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Steps :

- Mix the acid (1.0 equiv.), EDC (1.2 equiv.), DMAP (0.1 equiv.), and ethanol (1.5 equiv.) in dichloromethane.

- Stir at 25°C for 12 hours.

- Extract with NaHCO₃, dry over Na₂SO₄, and purify.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Alkyne alkylation | 51–68% | High (Z) | Moderate |

| Sonogashira coupling | ~60% | Moderate | High |

| Lindlar hydrogenation | >90% | Excellent (Z) | Low |

| Carbodiimide esterification | 75–85% | N/A | Low |

Critical Considerations

- Steric Effects : The 6,6-dimethyl group hinders rotation, stabilizing the (Z)-isomer.

- Solvent Choice : Polar aprotic solvents (e.g., DMA, THF) enhance reaction rates in coupling steps.

- Catalyst Loading : Pd-based systems require rigorous exclusion of oxygen to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves its interaction with molecular targets through its ester, double bond, and triple bond functionalities. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the compound’s reactivity can be harnessed to form new chemical bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

(a) Ethyl (E)-6,6-dimethylhept-2-en-4-ynoate

- Structure : The E-isomer shares the same molecular formula (C₁₁H₁₆O₂) but differs in the stereochemistry of the C2–C3 double bond.

- Applications: Limited data exist, but its isomerism may influence regioselectivity in cycloadditions or organometallic reactions .

(b) Ethyl (Z)-4-heptenoate (CAS: 39924-27-1)

- Structure : A simpler analog (C₉H₁₆O₂) with a Z-configured double bond at C4 but lacking the triple bond and dimethyl substituents .

- Reactivity : Primarily used in flavor/fragrance industries due to its fruity aroma. The absence of a triple bond limits its utility in complex synthesis.

- Physical Properties : Molecular weight 156.22 g/mol, InChIKey: GITGIBUELGTBSG-WAYWQWQTSA-N .

Functional Group Analogs

(a) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structure : Features a triple bond (C2–C3) and bulky diphenyl substituents at C5 (C₁₉H₂₀O₅).

- Reactivity : The electron-withdrawing ethoxycarbonyloxy group enhances electrophilicity at the triple bond, promoting nucleophilic attacks. Used in cyclopropanation and propargylation reactions .

- Crystallography : CCDC reference 1901024 confirms its planar geometry .

(b) Ethyl (E)-2-[benzyl(benzyloxycarbonyl)amino]-6,6-dimethylhept-2-en-4-ynoate

- Structure: A protected amino-enynoate (C₂₄H₂₉NO₄) with a benzyl-protected amine and E-configuration.

- Reactivity: Reacts with organocuprates to form allenes, enabling asymmetric synthesis of γ-amino acids. The amino group introduces chirality, critical for biological activity .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate in a laboratory setting?

- Methodology : Utilize multi-component reactions (MCRs) with catalysts like DMAP (4-dimethylaminopyridine) to assemble alkene and alkyne functionalities. For example, a three-component reaction involving a carbonyl compound, an alkyne precursor, and an esterifying agent can yield the target compound. Reaction conditions (e.g., ethanol solvent at 353 K for 5 hours) should be optimized to favor (Z)-stereochemistry .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization (e.g., ethanol/water mixtures) to minimize byproducts .

Q. How can the stereochemistry of the (Z)-configured double bond in Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate be confirmed experimentally?

- Methodology :

- NMR Spectroscopy : Analyze coupling constants () between protons on the double bond; (Z)-isomers typically exhibit Hz due to cis geometry.

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry. For example, homopropargyl alcohol derivatives often crystallize in monoclinic systems (space group ) with well-defined torsion angles .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. IR) for Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate?

- Methodology :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., Ethyl hept-2-en-6-ynoate, which shares alkene-alkyne motifs). For example, NMR chemical shifts for carbonyl carbons in similar esters typically appear at 165–170 ppm .

- Computational Modeling : Use DFT (Density Functional Theory) calculations to predict spectral profiles and identify discrepancies arising from solvent effects or conformational flexibility .

Q. How can reaction mechanisms involving Ethyl (Z)-6,6-dimethylhept-2-en-4-ynoate be elucidated under catalytic conditions?

- Methodology :

- Kinetic Studies : Perform time-resolved monitoring of intermediates via in-situ FTIR or mass spectrometry.

- Isotopic Labeling : Introduce or labels to trace bond-forming/breaking steps, particularly in esterification or alkyne functionalization pathways .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.